![molecular formula C12H23N3O B2501425 N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide CAS No. 2305474-55-7](/img/structure/B2501425.png)
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide, also known as DMPP, is a compound that has been widely used in scientific research due to its ability to activate nicotinic acetylcholine receptors (nAChRs). DMPP is a potent agonist of nAChRs and has been used to study the physiological and biochemical effects of nAChR activation.
Mechanism Of Action
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide activates nAChRs by binding to the orthosteric site on the receptor. This binding causes a conformational change in the receptor that opens the ion channel and allows the influx of cations such as Na+ and Ca2+. The resulting depolarization of the membrane potential can lead to the release of neurotransmitters and the activation of downstream signaling pathways.
Biochemical And Physiological Effects
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In neurons, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) by activating presynaptic nAChRs. N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can also enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus. In addition, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has been shown to increase the release of dopamine in the striatum, a brain region involved in reward processing.
Advantages And Limitations For Lab Experiments
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has several advantages as a research tool. It is a potent and selective agonist of nAChRs, which allows for the specific activation of these receptors without affecting other neurotransmitter systems. N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide is also relatively stable and can be stored for extended periods of time. However, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo. In addition, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can be toxic at high concentrations, which can limit its use in certain experimental paradigms.
Future Directions
For research on N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide include investigating its role in addiction and substance abuse, as well as its potential therapeutic applications in neurodegenerative diseases.
Synthesis Methods
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can be synthesized through a multistep process starting from 4-methyl-1,4-diazepan-1-amine. The first step involves the protection of the amino group with tert-butoxycarbonyl (Boc) to form Boc-protected 4-methyl-1,4-diazepan-1-amine. The Boc group is then removed with trifluoroacetic acid (TFA) to expose the amino group. The resulting amine is then reacted with 3-bromopropionyl bromide to form N-(3-bromopropionyl)-4-methyl-1,4-diazepan-1-amine. This intermediate is then reacted with propargylamine to form N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide.
Scientific Research Applications
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has been used extensively in scientific research to study the physiological and biochemical effects of nAChR activation. nAChRs are a type of ligand-gated ion channel that are widely expressed in the nervous system and play important roles in neurotransmission, learning, and memory. N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide is a potent agonist of nAChRs and has been used to study the effects of nAChR activation on neuronal excitability, synaptic transmission, and plasticity.
properties
IUPAC Name |
N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-3-12(16)13-6-4-8-15-9-5-7-14(2)10-11-15/h3H,1,4-11H2,2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEGWVDUZUKWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

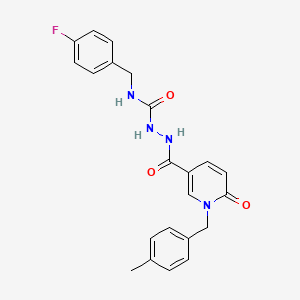
![N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2501343.png)
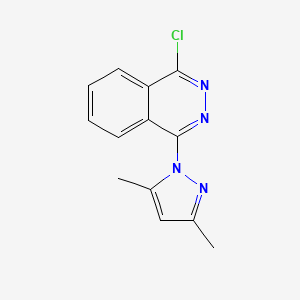
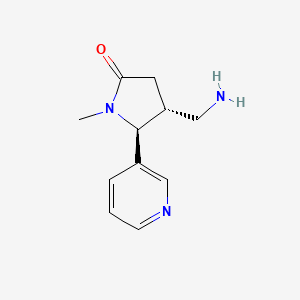
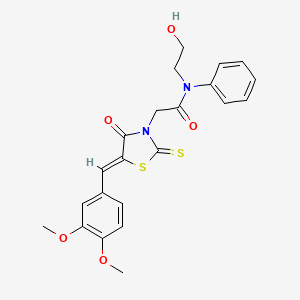
![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)
![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)
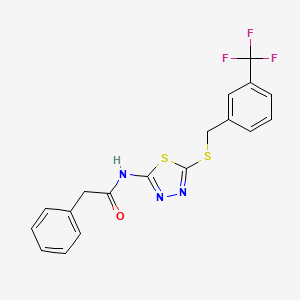
![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)
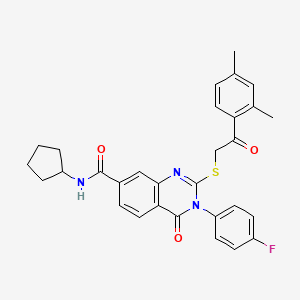
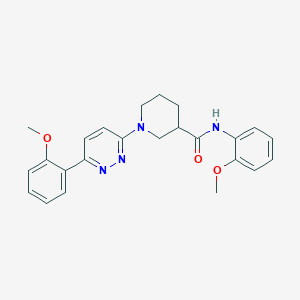
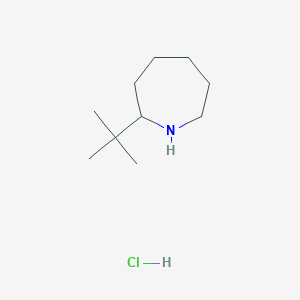
![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)